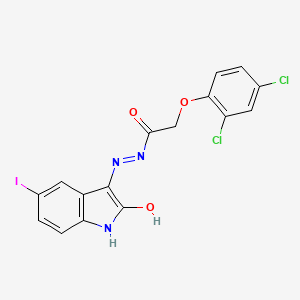
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline, or 3-DAC-5-I2O, is an organic compound with a wide range of applications in scientific research. It is a hydrazide derivative of dichlorophenoxyacetic acid, and its synthesis involves the reaction of a hydrazide derivative of dichlorophenoxyacetic acid with 5-iodo-2-oxoindoline. The compound has been used in studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline' involves the reaction of 2,4-dichlorophenol with acetylhydrazine to form 2-(2,4-dichlorophenoxy)acetylhydrazine. This intermediate is then reacted with 5-iodo-2-oxoindoline to form the final product.
Starting Materials
2,4-dichlorophenol, acetylhydrazine, 5-iodo-2-oxoindoline
Reaction
Step 1: 2,4-dichlorophenol is reacted with acetylhydrazine in the presence of a catalyst to form 2-(2,4-dichlorophenoxy)acetylhydrazine., Step 2: 2-(2,4-dichlorophenoxy)acetylhydrazine is then reacted with 5-iodo-2-oxoindoline in the presence of a base to form the final product, 3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline.
作用机制
The mechanism of action of 3-DAC-5-I2O is not yet fully understood. However, it is believed to involve the formation of a hydrazonium ion from the hydrazide derivative of dichlorophenoxyacetic acid, which then reacts with 5-iodo-2-oxoindoline to form 3-DAC-5-I2O. This reaction is believed to be the first step in the metabolism of drugs and other compounds, which then leads to further metabolic pathways.
生化和生理效应
The biochemical and physiological effects of 3-DAC-5-I2O are not yet fully understood. However, studies have shown that the compound has the potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. This could lead to an increased or decreased concentration of the drug or other compound in the body, depending on the metabolic pathways affected. Additionally, 3-DAC-5-I2O has been shown to have anti-tumor activity in animal models.
实验室实验的优点和局限性
The advantages of using 3-DAC-5-I2O in laboratory experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-DAC-5-I2O in laboratory experiments, such as its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the compound can be toxic if inhaled or ingested, so proper safety precautions should be taken when handling it.
未来方向
There are several potential future directions for research involving 3-DAC-5-I2O. These include further studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research could be conducted to determine the optimal conditions for the synthesis of the compound, as well as to explore the potential for using it in the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using 3-DAC-5-I2O in the treatment of diseases and disorders.
科学研究应用
3-DAC-5-I2O has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of enzymes involved in the metabolism of drugs and other compounds. It has also been used to study the biochemical and physiological effects of drugs and other compounds, as well as the advantages and limitations of laboratory experiments. Additionally, 3-DAC-5-I2O has been used in the synthesis of other compounds, such as 2-(2,4-dichlorophenoxy)acetic acid, which has been used in the treatment of cancer.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2IN3O3/c17-8-1-4-13(11(18)5-8)25-7-14(23)21-22-15-10-6-9(19)2-3-12(10)20-16(15)24/h1-6,20,24H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVFZSZUSJIOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


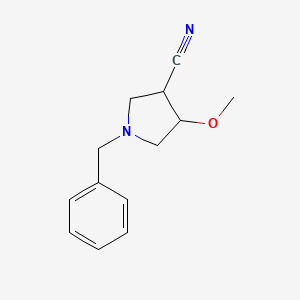
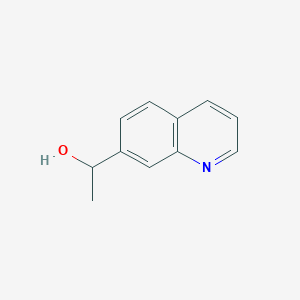
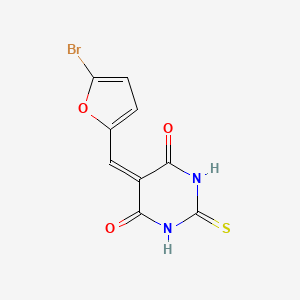
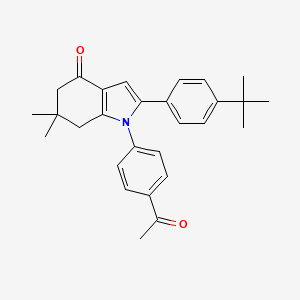
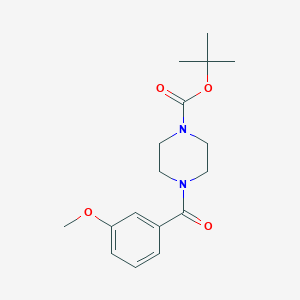


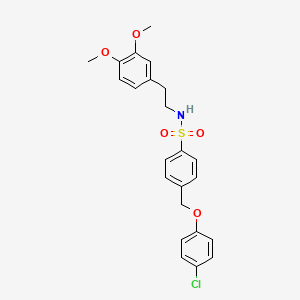



![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
